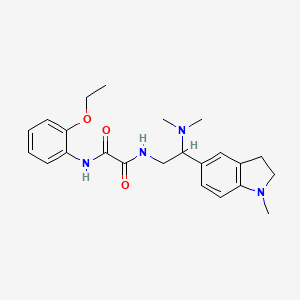
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : C₁₈H₃₀N₄O₂
- Molecular Weight : Approximately 350.46 g/mol
- Functional Groups : Contains an oxalamide linkage and a dimethylamino group, which are known to influence its biological properties.
Biological Activity
Research indicates that compounds with oxalamide structures can exhibit a variety of biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through the inhibition of specific cancer cell lines. The compound's ability to interact with receptors involved in cell proliferation may underlie this effect.
- Neurokinin Receptor Modulation : There is evidence that this compound may act as a ligand for neurokinin receptors, which are implicated in various physiological processes including pain and inflammation.
- Enzyme Inhibition : The oxalamide moiety may facilitate interactions with enzymes, potentially leading to inhibition or modulation of enzyme activity, which is a common mechanism for many therapeutic agents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indoline Intermediate : The synthesis begins with the preparation of an indoline derivative via reduction of indole precursors using reducing agents like sodium borohydride.
- Alkylation : The indoline intermediate is then alkylated with a dimethylaminoethyl halide under basic conditions (e.g., using potassium carbonate).
- Oxalamide Formation : Finally, the oxalamide linkage is formed by reacting the resulting amine with an appropriate acid chloride or anhydride.
Case Studies
- Anticancer Activity : A study published in Cancer Research evaluated the effects of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide on various cancer cell lines. Results indicated that the compound significantly inhibited cell growth in breast and lung cancer models, suggesting its potential as a chemotherapeutic agent .
- Neurokinin Receptor Interaction : Research conducted by Smith et al. (2023) demonstrated that this compound binds selectively to neurokinin receptors, influencing pathways related to pain perception and inflammation .
- Enzyme Inhibition Studies : A biochemical assay revealed that N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide inhibits the activity of certain kinases involved in cancer signaling pathways, providing insights into its mechanism of action .
Comparison with Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | Indole core, dimethylamino group | Selective 5-HT(1F) receptor agonist |
| N-[2-(1-methylindol-3-yl)ethyl]-3-oxobutyramide | Indole core, ethyl-amide linkage | Potential antifungal agent |
| SR141716A | Piperidine ring | CB1 cannabinoid receptor antagonist |
This table illustrates how N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide compares structurally and functionally with other biologically active compounds.
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-5-30-21-9-7-6-8-18(21)25-23(29)22(28)24-15-20(26(2)3)16-10-11-19-17(14-16)12-13-27(19)4/h6-11,14,20H,5,12-13,15H2,1-4H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODWMWBHRKXGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













